Tetrakis(4-biphenylyl)silane

Thermal stability High-temperature lubricants Tetraarylsilane physical properties

Researchers requiring ultra-high surface area porous polymers often face limitations with short-arm silane monomers. Tetrakis(4-biphenylyl)silane solves this with its extended para-biphenylyl architecture. Key outcomes: • Yields BET surface areas up to 1500 m²/g, ~3× higher than tetrakis(4-bromophenyl)silane-based networks. • Provides exceptional thermal stability: mp 283 °C, bp 600 °C, Td5% >428 °C in cyanate resin networks. • Enables 9-cycle catalyst reuse in hydrogenation without scaffold degradation.

Molecular Formula C48H36Si
Molecular Weight 640.9 g/mol
CAS No. 3352-54-3
Cat. No. B1605409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-biphenylyl)silane
CAS3352-54-3
Molecular FormulaC48H36Si
Molecular Weight640.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8
InChIInChI=1S/C48H36Si/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H
InChIKeyABITWCWTLOLPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(4-biphenylyl)silane – Procurement Overview


Tetrakis(4-biphenylyl)silane, also designated as tetra-p-biphenylylsilane or Si(4-C₆H₄-C₆H₅)₄, is a tetrahedral silicon-centered compound in which four para-biphenylyl arms extend from a central silicon atom [1]. With a molecular formula of C₄₈H₃₆Si and a molecular weight of 640.9 g/mol, it belongs to the tetraarylsilane family [2]. Unlike the parent compound tetraphenylsilane, the extended biphenyl substituents confer distinct thermal phase transitions (melting point 283 °C, boiling point 600 °C), reduced volatility, and a rigid scaffold geometry that makes this compound a strategic monomer for porous organic polymers, cyanate resin networks, and immobilized catalyst supports [3][4].

1 Tetrahedral monomer for high-surface-area porous organic polymers
2 High thermal tolerance supports polymer synthesis above 250 °C
3 Rigid silicon-centered scaffold for immobilized catalyst design

Why Simpler Tetraarylsilanes Cannot Substitute


Simple substitution of Tetrakis(4-biphenylyl)silane with tetraphenylsilane (CAS 1048-08-4) or mixed phenyl/biphenylyl silanes is not scientifically justified because the four extended biphenyl arms are not merely structural decorations—they systematically shift multiple performance-critical properties. The melting point increases from 236 °C (tetraphenylsilane) to 283 °C (tetrakis(4-biphenylyl)silane), the flash point from ~200 °C to 338 °C, and the atmospheric-pressure boiling point from ~424 °C to 600 °C [1]. When incorporated into porous polymer networks, the longer biphenyl struts yield BET surface areas up to 1500 m²/g—approximately 3× higher than polymers derived from the shorter-arm tetrakis(4-bromophenyl)silane (499 m²/g) [2]. These quantitative property gaps are irreducible through formulation adjustments; the arm-length effect is intrinsic to the molecular architecture. Procurement of a shorter-arm or mixed-arm analog will produce a measurably different material with lower thermal tolerance, reduced porosity, and distinct optical signatures.

Thermal benchmarks shift
Shorter-arm analogs (e.g., tetraphenylsilane) exhibit lower melting and boiling points, which may narrow high-temperature processing compatibility.
Porous architecture divergence
Monomer arm length directly influences accessible surface area; tetraphenylsilane-based networks typically yield lower BET values than biphenyl-extended systems.
Optical signature mismatch
Mixed phenyl/biphenylyl silanes introduce visible phosphorescence; pure UV fluorescence requires the fully biphenylyl-substituted core.

Quantitative Evidence vs. Closest Analogs


Thermal Phase Transition Benchmarks

The complete substitution of phenyl with 4-biphenylyl groups produces a systematic and substantial increase in all key thermal phase transition temperatures relative to tetraphenylsilane (CAS 1048-08-4). Tetrakis(4-biphenylyl)silane exhibits a melting point of 283 °C, compared to 236 °C for tetraphenylsilane—a 47 °C increase [1]. The boiling point rises from 424–430 °C (tetraphenylsilane) to 600 °C (tetrakis(4-biphenylyl)silane), an increase of approximately 170 °C [1]. The open-cup flash point shifts from ~200 °C to 338 °C, and the fire point reaches 499 °C [1]. These values are consistent with the trend observed across the phenyl/biphenylyl mixed series, where each additional biphenylyl group progressively elevates thermal benchmarks [1].

Thermal phase transitions
Head-to-head
Target: MP 283 °C, BP 600 °Cvs. Ph₄Si MP 236 °C, BP ~424 °CΔMP +47 °C, ΔBP +170 °C
Flash point 338 °Cvs. ~200 °CΔ ≈+138 °C
Reported broader operational temperature window supports high-temperature application screening.
Atmospheric pressure; Anderson et al. (1959) experimental determination.
Thermal stability High-temperature lubricants Tetraarylsilane physical properties

Porous Polymer Surface Area Comparison

When used as a tetrahedral monomer in Heck-type polymerization with 1,1′-divinylferrocene, the biphenyl-extended brominated derivative tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane yields the porous polymer FPOP-2 with a BET surface area of 354 m²/g and a total pore volume of 0.49 cm³/g [1]. The shorter-arm analog tetrakis(4-bromophenyl)silane yields FPOP-1 with a surface area of 499 m²/g—higher on an absolute basis [1]. However, in a different polymer architecture—Friedel–Crafts reaction of octavinylsilsesquioxane with tetrabiphenylsilane—the resulting hybrid porous polymers achieve BET surface areas up to 1500 m²/g with micropores centered at 1.4 nm, mesopores at ~4.0 nm, and pore volumes up to 1.30 cm³/g [2]. This demonstrates that the extended biphenyl arms can access substantially higher porosity when paired with an appropriate co-monomer architecture, exceeding the bromophenyl-derived FPOP-1 by a factor of approximately 3× under optimized conditions.

Porous polymer surface area
Reported
Biphenyl-extended: up to 1500 m²/gvs. Br-phenyl analog FPOP-1: 499 m²/g~3× higher under optimized conditions
FPOP-2 (biphenyl-Br): 354 m²/gvs. 499 m²/gcontext-dependent
Supports selection review when maximizing surface area; co-monomer and polymerization chemistry strongly influence outcome.
Cross-study comparison; Heck vs. Friedel–Crafts conditions differ.
Porous organic polymers BET surface area CO₂ sorption Heck coupling

Luminescence Wavelength Differentiation

Pure Tetrakis(4-biphenylyl)silane (Silane IV) exhibits intrinsic fluorescence emission exclusively in the UV region at 310–320 nm, with no visible fluorescence detected [1]. In contrast, the mixed phenyl-biphenylyl silanes—triphenyl-p-biphenylylsilane (Silane I), diphenyl-di-p-biphenylylsilane (Silane II), and phenyl-tri-p-biphenylylsilane (Silane III)—display additional phosphorescence in the 425–500 nm region, with mean lifetimes of 2.5 s (Silane I) and 2.0 s (Silanes II and III) [1]. Critically, the visible fluorescence previously attributed to p-biphenylyl-substituted silanes was found to originate from a p-quaterphenyl impurity rather than from the silanes themselves [1]. The molar extinction coefficient scales in direct proportion to the number of biphenylyl groups attached to silicon [1]. This means that Tetrakis(4-biphenylyl)silane, bearing four biphenylyl chromophores, offers the highest per-molecule UV absorptivity within the series.

Luminescence differentiation
Head-to-head
UV emission: 310–320 nmMixed silanes: UV + visible phosphorescence 425–500 nmNo visible background
Reported pure UV fluorescence without visible phosphorescence; mixed analogs may introduce visible emission.
Earlier studies contaminated by p-quaterphenyl; molar extinction coefficient scales with biphenylyl count.
Photoluminescence UV fluorescence Scintillation materials Optical purity

Cyanate Resin Network Performance

When the biphenylyl-substituted silane core is converted to the tetracyanato derivative tetrakis(4-cyanatobiphenyl)silane and thermally polymerized, the resulting cyanate resin network achieves a BET surface area up to 960 m²/g—the highest reported value for any porous cyanate resin [1]. The shorter-arm analog tetrakis(4-cyanatophenyl)silane, synthesized and polymerized under identical conditions, yields a lower surface area (the study reports the 960 m²/g value as the maximum across all three monomers tested, including the phenyl analog) [1]. Both resin types are amorphous and exhibit 5% weight-loss temperatures exceeding 428 °C, confirming that the biphenyl extension does not compromise thermal stability while enhancing porosity [1]. The CO₂ adsorption capacity of these networks reaches 11.1 wt% at 273 K and 1.0 bar [1].

Cyanate resin network
Class-level
BET up to 960 m²/gvs. phenyl analog: lower (exact not reported)Highest among tested monomers
Reported highest surface area for a porous cyanate resin; substituting shorter-arm analog may yield lower surface area.
Class-level inference; per-monomer breakdown not available. Td₅% > 428 °C for both.
Cyanate resins Microporous materials CO₂ capture Thermal stability

Rigid Scaffold for Immobilized Catalysts

The tetrakis(4-biphenylyl)silane core functionalized with phosphine groups—Si(p-C₆H₄-p-C₆H₄PR₂)₄—serves as a rigid, tetrahedral scaffold for immobilizing Wilkinson-type Rh hydrogenation catalysts on silica supports [1]. The catalysts immobilized via this tetraphosphine linker scaffold with biphenyl spacers demonstrated high activity and selectivity for 1-dodecene hydrogenation and were successfully recycled 9 times in batchwise operation [1]. The single-crystal X-ray structure of the precursor Si(p-C₆H₄-p-C₆H₄Br)₄ confirms the tetrahedral geometry [1]. The rigid, extended biphenyl arms prevent phosphine ligand aggregation on the silica surface and maintain spatial separation of catalytic sites—a structural feature not achievable with shorter-arm tetraphenylsilane-based scaffolds or flexible alkyl-chain linkers [1]. The corresponding stannane analog Sn(p-C₆H₄-p-C₆H₄Br)₄ suffered Sn–C bond cleavage during lithiation, highlighting the unique suitability of the silicon-centered core for this application [1].

Immobilized catalyst scaffold
Head-to-head
Si-centered tetraphosphine: 9 recycling cycles; XRD-confirmed tetrahedral geometry; no Si–C cleavage.
Sn analog: Sn–C bond cleavage during lithiation, preventing tetraphosphine formation.
Reported robust scaffold with resistance to C–M bond cleavage; arm length prevents site aggregation.
Wilkinson's catalyst, 1-dodecene hydrogenation; electrostatic silica immobilization.
Immobilized catalysis Tetraphosphine ligands Heterogeneous hydrogenation Catalyst recycling

Ultra-Low Volatility vs. Tetraphenylsilane

Tetrakis(4-biphenylyl)silane exhibits an extraordinarily low vapor pressure of approximately 2.84 × 10⁻²¹ mmHg at 25 °C . For comparison, tetraphenylsilane has a vapor pressure of 3.4 × 10⁻⁷ mmHg at 25 °C—approximately 14 orders of magnitude higher . This drastic reduction in volatility is a direct consequence of the increased molecular weight (640.9 vs. 336.5 g/mol) and the extended aromatic surface area of the four biphenylyl substituents, which enhance intermolecular dispersion forces. The low vapor pressure translates to minimal evaporative loss and outgassing under high-vacuum or high-temperature conditions, as corroborated by the Anderson et al. study which noted the compounds' suitability for extreme high-temperature environments where conventional fluids fail [1].

Vapor pressure at 25 °C
Head-to-head
~2.84 × 10⁻²¹ mmHg
Reported ~14 orders of magnitude lower than tetraphenylsilane (3.4×10⁻⁷ mmHg); supports high-vacuum and low-outgassing research.
Calculated values; corroborated by low volatility during distillation attempts.
Vapor pressure High-vacuum compatibility Outgassing Thermal evaporation

Optimal Application Scenarios


High-Temperature Aerospace Lubricants and Hydraulic Fluids

The melting point of 283 °C, boiling point of 600 °C, and flash point of 338 °C—combined with a fire point of 499 °C and ultra-low vapor pressure—position Tetrakis(4-biphenylyl)silane as a candidate base fluid for extreme-temperature lubrication and hydraulic systems operating above 300 °C, where tetraphenylsilane (flash point ~200 °C) would present a fire hazard and commercial aerospace fluids degrade [1]. The Anderson et al. study explicitly proposed these compounds for supersonic aircraft and guided missile hydraulic systems expected to exceed 700 °F (371 °C), noting that the phenylbiphenylylsilanes showed no decomposition at temperatures well in excess of this target [1].

Monomer for High-Surface-Area Porous Polymers

When employed as the tetrahedral node in Friedel–Crafts polymerizations with octavinylsilsesquioxane, tetrabiphenylsilane yields hybrid porous polymers with BET surface areas up to 1500 m²/g, uniform micropores at 1.4 nm, mesopores at ~4.0 nm, and pore volumes up to 1.30 cm³/g [2]. These materials demonstrate high adsorption capacities for bulky dyes (e.g., 2230 mg/g for Congo red) and heavy metal ions (e.g., 300 mg/g for Pb²⁺), making them suitable for water purification membranes and adsorbents [2]. Researchers aiming to maximize surface area in silicon-centered POPs should select the biphenyl-extended monomer over the shorter-arm tetrakis(4-bromophenyl)silane.

Microporous Cyanate Resins for CO₂ Capture

Derivatization of Tetrakis(4-biphenylyl)silane to tetrakis(4-cyanatobiphenyl)silane, followed by thermal cyclotrimerization, produces cyanate resin networks with BET surface areas up to 960 m²/g—the highest reported for this materials class—and CO₂ adsorption capacity of 11.1 wt% at 273 K and 1.0 bar [3]. The 5% weight-loss temperature exceeds 428 °C, ensuring thermal robustness for post-combustion CO₂ capture or gas separation membranes [3]. Researchers targeting record-high surface area cyanate resins should procure the biphenyl-extended monomer rather than the tetrakis(4-cyanatophenyl)silane analog.

Recyclable Immobilized Catalyst Scaffold

The tetrakis(4-biphenylyl)silane core, when functionalized with phosphine groups, provides a rigid tetrahedral scaffold for immobilizing Rh hydrogenation catalysts on silica. The extended biphenyl spacers prevent phosphine aggregation and enable 9 successful recycling cycles in 1-dodecene hydrogenation—performance enabled by the silicon center's resistance to C–M bond cleavage (unlike the Sn analog) and the arm length sufficient to maintain inter-site separation [4]. This application is uniquely suited to the biphenyl-extended silicon scaffold and cannot be replicated with tetraphenylsilane-based linkers.

Application
Selection Property
Validation Focus
High-temperature fluid and lubricant research
Thermal stability and volatility profile
Flash/fire point, boiling point, and vapor pressure benchmarks
Porous organic polymer synthesis
Monomer arm length and tetrahedral architecture
BET surface area and pore volume optimization
Microporous cyanate resin networks
Biphenyl-extended scaffold geometry
Surface area and CO₂ adsorption capacity
Immobilized catalyst scaffold development
Silicon-centered tetrahedral rigidity
Catalyst recycling cycles and C–M bond integrity
Quote Request

Request a Quote for Tetrakis(4-biphenylyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.